molecular formula C19H21N3O3 B2965718 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203187-79-4

1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No. B2965718
CAS RN: 1203187-79-4
M. Wt: 339.395
InChI Key: QVELTDPEMWWRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds offers insights into the broader applications of dibenzoxazepine and urea derivatives. For instance, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from a related urea compound demonstrates the versatility of urea as a leaving group in producing novel heterocyclic compounds (Wellmar, 1998). Furthermore, research into the catalytic oxidative carbonylation of amino moieties to ureas highlights the potential for direct syntheses of high-value molecules from simple building blocks, indicating a methodological relevance to the synthesis and modification of compounds like 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (Mancuso et al., 2015).

Metabolic Studies

Metabolic studies of related compounds can shed light on the metabolic fate and potential applications of 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea. For example, the metabolism of butylated hydroxytoluene (BHT), which shares a tert-butyl group, provides insight into the metabolic transformations and potential toxicological profiles relevant to the environmental and health impacts of widespread chemical use (Schmidtkunz et al., 2020).

Chemical Reactivity and Applications

The reactivity of compounds bearing structural similarity to 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, such as in the synthesis of novel fused heterocyclic derivatives, demonstrates the potential for developing new materials or pharmaceuticals. Lithiation and electrophilic substitution methods provide pathways for creating diverse derivatives with varied biological activities (Li et al., 1994).

properties

IUPAC Name

1-tert-butyl-3-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11-5-7-16-14(9-11)21-17(23)13-10-12(6-8-15(13)25-16)20-18(24)22-19(2,3)4/h5-10H,1-4H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVELTDPEMWWRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

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